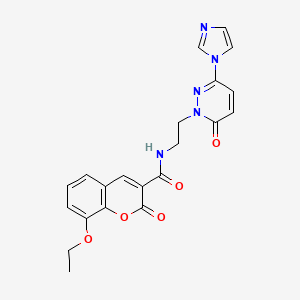

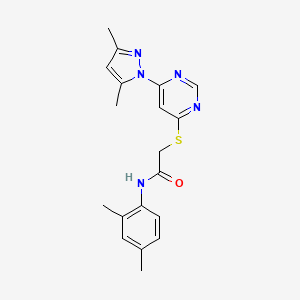

![molecular formula C22H19N3O3S B2613683 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide CAS No. 896355-42-3](/img/structure/B2613683.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of benzimidazole, a heterocyclic compound that has been the focus of numerous medicinal chemistry studies .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues, which were assessed for activation of human glucokinase (GK). Among the derivatives synthesized, certain compounds showed a significant increase in the catalytic action of GK .Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds related to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide, demonstrate significant potency in in vitro cardiac electrophysiological activities. These compounds exhibit effects comparable to established class III agents like sematilide, indicating their potential in cardiac arrhythmia management (Morgan et al., 1990).

Polymer Electrolyte Properties

Sulfonated polyimides containing benzimidazole groups, synthesized using derivatives similar to this compound, exhibit enhanced swelling capacity and better hydrolytic stability. These properties are crucial for applications in polymer electrolyte membranes (Li et al., 2007).

Fluorescent Derivative Synthesis

Derivatives of this compound demonstrate potential in the synthesis of fluorescent compounds. These compounds show excited state intra-molecular proton transfer with dual emission characteristics, beneficial for various fluorescence-based applications (Padalkar et al., 2011).

Synthesis of Novel Heterocycles

Compounds related to this compound are used in the efficient microwave-mediated synthesis of various novel heterocycles. These heterocycles have potential applications in the development of new pharmaceuticals and chemical intermediates (Darweesh et al., 2016).

Antimicrobial and Anticancer Applications

Benzimidazole derivatives, including those similar to this compound, exhibit antimicrobial and anticancer properties. Their efficacy against various bacterial and fungal strains, as well as cancer cell lines, highlights their potential in therapeutic applications (Shaharyar et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with a benzimidazole core have been found to interact with various biological targets .

Mode of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .

Pharmacokinetics

The search results suggest that similar compounds have favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The benzimidazole moiety in the compound is known to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the compound may inhibit enzymes involved in DNA replication or repair, thereby exhibiting potential anticancer properties .

Cellular Effects

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it may affect the expression of genes involved in cell growth and survival, leading to altered cellular metabolism and reduced cell viability .

Molecular Mechanism

The molecular mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes through hydrogen bonding and π-π interactions, leading to the inhibition of enzyme activity. This inhibition can result in the disruption of critical cellular processes, such as DNA replication and repair, ultimately leading to cell death . Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . For example, the compound may degrade over time, leading to a reduction in its biological activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the reduction of inflammation . At high doses, the compound may cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide within cells and tissues are mediated by various transporters and binding proteins . The compound may be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, or passively diffuse through lipid bilayers . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can influence its activity and function . The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with its molecular targets, leading to more effective inhibition or activation of cellular processes .

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRJVFQIBIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)

![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)

![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)

![3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2613620.png)